Cas no 725238-44-8 (tert-butyl (2S)-3-amino-2-methylpropanoate)

Technical Introduction: Tert-butyl (2S)-3-amino-2-methylpropanoate is a chiral ester derivative featuring a tert-butyl protecting group and a primary amine functionality. Its stereospecific (2S) configuration makes it valuable in asymmetric synthesis, particularly for constructing enantiomerically pure intermediates in pharmaceuticals and fine chemicals. The tert-butyl ester group enhances stability under basic conditions while allowing selective deprotection under acidic conditions. The compound’s structural rigidity and amine reactivity facilitate its use in peptide coupling and nucleophilic substitution reactions. Its high purity and defined stereochemistry ensure reproducibility in complex synthetic pathways, making it a preferred choice for research and industrial applications requiring precise molecular control.
tert-butyl (2S)-3-amino-2-methylpropanoate structure
725238-44-8 structure
Product name:tert-butyl (2S)-3-amino-2-methylpropanoate
CAS No:725238-44-8
MF:C8H17NO2
Molecular Weight:159.2260825634
MDL:MFCD28396851
CID:5683700
PubChem ID:28309100

tert-butyl (2S)-3-amino-2-methylpropanoate 化学的及び物理的性質

名前と識別子

    • Propanoic acid, 3-amino-2-methyl-, 1,1-dimethylethyl ester, (2S)-
    • SCHEMBL19008049
    • (S)-tert-Butyl 3-amino-2-methylpropanoate
    • EN300-26206786
    • 725238-44-8
    • tert-butyl (2S)-3-amino-2-methylpropanoate
    • MDL: MFCD28396851
    • インチ: 1S/C8H17NO2/c1-6(5-9)7(10)11-8(2,3)4/h6H,5,9H2,1-4H3/t6-/m0/s1
    • InChIKey: ZCDAFFAFDGDAGL-LURJTMIESA-N
    • SMILES: C(OC(C)(C)C)(=O)[C@@H](C)CN

計算された属性

  • 精确分子量: 159.125928785g/mol
  • 同位素质量: 159.125928785g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 11
  • 回転可能化学結合数: 4
  • 複雑さ: 138
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.7
  • トポロジー分子極性表面積: 52.3Ų

じっけんとくせい

  • 密度みつど: 0.946±0.06 g/cm3(Predicted)
  • Boiling Point: 207.1±23.0 °C(Predicted)
  • 酸度系数(pKa): 8.69±0.10(Predicted)

tert-butyl (2S)-3-amino-2-methylpropanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26206786-5g
tert-butyl (2S)-3-amino-2-methylpropanoate
725238-44-8
5g
$3147.0 2023-09-14
Enamine
EN300-26206786-0.25g
tert-butyl (2S)-3-amino-2-methylpropanoate
725238-44-8 95%
0.25g
$999.0 2024-06-18
Enamine
EN300-26206786-0.5g
tert-butyl (2S)-3-amino-2-methylpropanoate
725238-44-8 95%
0.5g
$1043.0 2024-06-18
Enamine
EN300-26206786-5.0g
tert-butyl (2S)-3-amino-2-methylpropanoate
725238-44-8 95%
5.0g
$3147.0 2024-06-18
Enamine
EN300-26206786-1.0g
tert-butyl (2S)-3-amino-2-methylpropanoate
725238-44-8 95%
1.0g
$1086.0 2024-06-18
Enamine
EN300-26206786-2.5g
tert-butyl (2S)-3-amino-2-methylpropanoate
725238-44-8 95%
2.5g
$2127.0 2024-06-18
Enamine
EN300-26206786-10.0g
tert-butyl (2S)-3-amino-2-methylpropanoate
725238-44-8 95%
10.0g
$4667.0 2024-06-18
Enamine
EN300-26206786-10g
tert-butyl (2S)-3-amino-2-methylpropanoate
725238-44-8
10g
$4667.0 2023-09-14
Enamine
EN300-26206786-0.1g
tert-butyl (2S)-3-amino-2-methylpropanoate
725238-44-8 95%
0.1g
$956.0 2024-06-18
Enamine
EN300-26206786-0.05g
tert-butyl (2S)-3-amino-2-methylpropanoate
725238-44-8 95%
0.05g
$912.0 2024-06-18

tert-butyl (2S)-3-amino-2-methylpropanoate 関連文献

tert-butyl (2S)-3-amino-2-methylpropanoateに関する追加情報

tert-butyl (2S)-3-amino-2-methylpropanoate (CAS No. 725238-44-8)

The compound tert-butyl (2S)-3-amino-2-methylpropanoate (CAS No. 725238-44-8) is a significant molecule in the field of organic chemistry, particularly in the synthesis of chiral intermediates and bioactive compounds. This compound, with its unique stereochemistry and functional groups, has garnered attention in recent years due to its potential applications in drug discovery and asymmetric synthesis.

tert-butyl (2S)-3-amino-2-methylpropanoate is a derivative of propanoic acid, featuring a tert-butyl ester group and an amino substituent at the 3-position. The (2S) configuration indicates that the chiral center at the second carbon is in the S configuration. This stereochemistry is crucial for its role in asymmetric catalysis and enantioselective reactions. The molecule's structure allows for versatile reactivity, making it a valuable building block in organic synthesis.

Recent studies have highlighted the importance of tert-butyl (2S)-3-amino-2-methylpropanoate in the development of novel therapeutic agents. Its ability to participate in enantioselective reactions has been leveraged in the synthesis of complex natural products and drug candidates. For instance, researchers have utilized this compound as a chiral auxiliary in the construction of biologically active molecules with high enantiomeric excess.

The synthesis of tert-butyl (2S)-3-amino-2-methylpropanoate typically involves multi-step processes, including esterification and stereoselective amino group introduction. Advanced techniques such as enzymatic catalysis and transition metal-mediated reactions have been employed to achieve high yields and excellent stereocontrol. These methods underscore the compound's importance in modern organic chemistry.

In terms of applications, tert-butyl (2S)-3-amino-2-methylpropanoate has found utility in peptide synthesis, where its amino group can be readily functionalized to form peptide bonds. Additionally, its tert-butyl ester group provides stability during reaction conditions, making it an ideal precursor for various bioactive compounds.

Recent advancements in asymmetric catalysis have further enhanced the role of tert-butyl (2S)-3-amino-2-methylpropanoate in drug discovery. Its use as a chiral ligand or catalyst has enabled the synthesis of enantiomerically pure compounds, which are critical for pharmacological studies. Moreover, its compatibility with diverse reaction conditions makes it a versatile tool in medicinal chemistry.

In conclusion, tert-butyl (2S)-3-amino-2-methylpropanoate (CAS No. 725238-44-8) stands out as a pivotal molecule in contemporary organic chemistry. Its unique structure, stereochemical properties, and wide-ranging applications continue to drive innovation in drug development and asymmetric synthesis. As research progresses, this compound is expected to play an even more prominent role in the creation of novel therapeutic agents and complex molecular architectures.

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